
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO It is characterized by the presence of an azetidine ring substituted with a trifluoromethyl group and an oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride typically involves the reaction of azetidine with 1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine hydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Uniqueness
3-((1,1,1-Trifluoro-2-methylpropan-2-yl)oxy)azetidine hydrochloride is unique due to its specific combination of an azetidine ring and a trifluoromethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H13ClF3NO |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyazetidine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-6(2,7(8,9)10)12-5-3-11-4-5;/h5,11H,3-4H2,1-2H3;1H |
Clave InChI |
ISYCEQVTDCGCRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(F)F)OC1CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
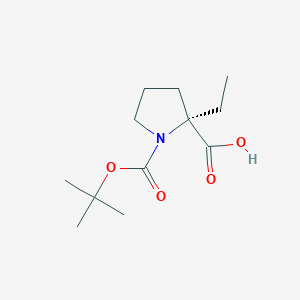
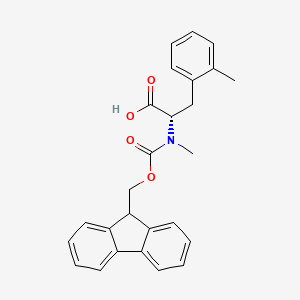
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
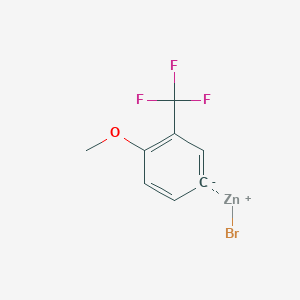
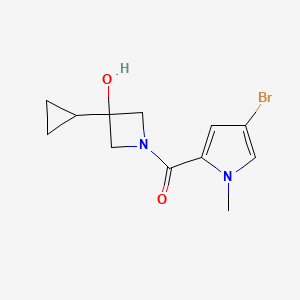
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
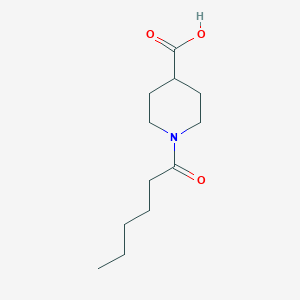
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)

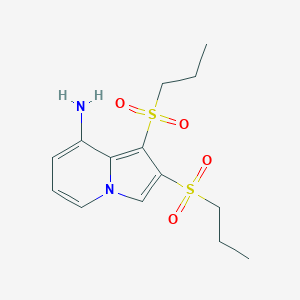
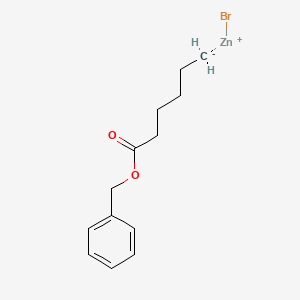
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
